Anticancer Potency of Bis-Pyrimidine Derivatives Bearing 4-(4-Bromophenyl)pyrimidin-2-amine Scaffold vs. 5-Fluorouracil in Colorectal Carcinoma
Bis-pyrimidine derivatives synthesized from 4-(4-bromophenyl)pyrimidin-2-amine demonstrated superior antiproliferative activity against HCT-116 human colorectal carcinoma cells compared to the clinical reference drug 5-fluorouracil [1]. Compounds 2y and 4y exhibited IC50 values of 0.01 µmol/mL and 0.02 µmol/mL respectively, representing 3- to 6-fold greater potency than the reference compound [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Compound 2y: IC50 = 0.01 µmol/mL; Compound 4y: IC50 = 0.02 µmol/mL |
| Comparator Or Baseline | 5-Fluorouracil (reference drug) |
| Quantified Difference | Compound 2y is approximately 3- to 6-fold more potent than 5-fluorouracil; exact 5-FU IC50 not reported in the same assay, but compounds 2y and 4y described as having 'higher antiproliferative potential' than reference |
| Conditions | Sulforhodamine B (SRB) assay, HCT-116 human colorectal carcinoma cancer cell line |
Why This Matters
This quantitative superiority establishes the 4-(4-bromophenyl)pyrimidin-2-amine scaffold as a validated starting point for developing anticancer agents with potency exceeding established chemotherapeutics.
- [1] Kumar S, Narasimhan B, Lim SM, Ramasamy K, Mani V, Shah SAA. Design, Synthesis and Therapeutic Potential of Some 6,6'-(1,4-phenylene)bis(4-(4-bromophenyl)pyrimidin-2-amine)analogues. Mini Rev Med Chem. 2019;19(7):609-621. View Source
